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Compound of Interest

Compound Name: BRL-15572

Cat. No.: B1231536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of

BRL-15572, a selective 5-HT1D receptor antagonist. The information compiled herein is

intended to guide researchers in designing and executing preclinical studies involving this

compound.

Overview of BRL-15572
BRL-15572 is a potent and selective antagonist of the serotonin 5-HT1D receptor.[1] It displays

a 60-fold higher affinity for the human 5-HT1D receptor (pKi = 7.9) compared to the 5-HT1B

receptor.[1] While it is a potent antagonist, it also exhibits partial agonist activity at the 5-HT1D

receptor.[1] This dual activity makes it a valuable tool for investigating the physiological and

pathological roles of the 5-HT1D receptor.

Quantitative Data Summary
The following table summarizes the available quantitative data for BRL-15572. Please note

that in vivo pharmacokinetic data such as Cmax, t1/2, and AUC are not readily available in the

public domain.
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Parameter Value Species/System Reference

pKi (h5-HT1D) 7.9
Human (recombinant

CHO cells)
[1]

pKi (h5-HT1B) <6
Human (recombinant

CHO cells)
[1]

pKB (h5-HT1D) 7.1
Human (recombinant

CHO cells)
[1]

pKB (h5-HT1B) <6
Human (recombinant

CHO cells)
[1]

EC50 ([35S]GTPγS) Partial Agonist
Recombinant h5-

HT1D receptors
[1]

In Vivo Dose (Rat) 2 mg/kg Diabetic Pithed Rats

In Vivo Dose (Guinea

Pig)
0.3 - 100.0 mg/kg Guinea Pigs

Signaling Pathway
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily signals through the

Gi/o pathway.[2][3] Upon activation by an agonist, the receptor promotes the dissociation of the

Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme

adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

[4] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the 5-HT1D

receptor has been shown to be linked to the activation of the mitogen-activated protein kinase

(MAPK) pathway.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9303567/
https://pubmed.ncbi.nlm.nih.gov/9303567/
https://synapse.patsnap.com/article/what-are-5-ht1d-receptor-modulators-and-how-do-they-work
https://en.wikipedia.org/wiki/5-HT1D_receptor
https://pubmed.ncbi.nlm.nih.gov/11146399/
https://pubmed.ncbi.nlm.nih.gov/11146399/
https://pubmed.ncbi.nlm.nih.gov/11146399/
https://www.benchchem.com/product/b1231536#brl-15572-administration-route-for-in-vivo-studies
https://www.benchchem.com/product/b1231536#brl-15572-administration-route-for-in-vivo-studies
https://www.benchchem.com/product/b1231536#brl-15572-administration-route-for-in-vivo-studies
https://www.benchchem.com/product/b1231536#brl-15572-administration-route-for-in-vivo-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1231536?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

